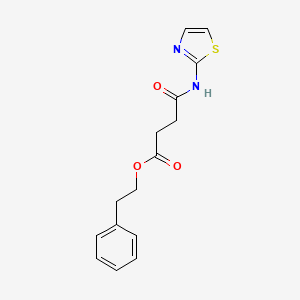
2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like 4-(1H-indol-3-yl)butanoic acid, which is then transformed into various derivatives through reactions such as esterification, amidation, and nucleophilic substitution . Another example includes the synthesis of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones . These methods could potentially be adapted for the synthesis of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate".
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been analyzed using single crystal X-ray diffraction studies. These studies reveal details such as the bending of the side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment and the formation of hydrogen-bonded chains and supramolecular structures . Similar techniques could be employed to analyze the molecular structure of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate".
Chemical Reactions Analysis
The chemical reactions involving related compounds often include the formation of hydrogen bonds and other non-covalent interactions that contribute to the stability and architecture of the crystal structures. For instance, 4-oxo-4-(pyridin-2-ylamino)butanoic acid forms one-dimensional helical columns stabilized by hydrogen bonds and other interactions . These insights into the chemical behavior of similar compounds can inform the reactions analysis of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their molecular structure. For example, the antimicrobial activity of diastereoisomeric alcohols and their esters can be linked to their molecular configuration . Similarly, the antidiabetic activity of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives is evaluated through biological assays . These studies provide a framework for analyzing the physical and chemical properties of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate", including its potential biological activities.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Research has shown that derivatives of 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate possess promising antimicrobial and antifungal activities. A study demonstrated that certain thiazole derivatives incorporating the pyridine moiety exhibit significant antibacterial and antifungal properties, with notable DNA gyrase inhibitory activity, suggesting their potential as antimicrobial agents (Khidre & Radini, 2021). Additionally, another study highlighted the antimicrobial activities of novel thiazole derivatives, emphasizing their effectiveness against bacterial and fungal isolates (Wardkhan et al., 2008).
Biological Activity and Stability
Organotin(IV) complexes synthesized with a ligand similar to 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate displayed substantial biological activities. These complexes were evaluated for various biological activities such as antibacterial, antifungal, antileishmanial, cytotoxicity, and protein kinase inhibition, with some exhibiting superior antileishmanial activity and significant cytotoxicity, indicating their potential in treating diseases like leishmaniasis (Javed et al., 2015). The HOMO–LUMO study of these tin complexes suggested enhanced thermodynamic stability compared to the ligand.
Synthesis and Characterization
The molecule has been employed in various synthetic pathways leading to the creation of diverse compounds. For instance, its analogues were used in the Passerini three-component reaction to produce unsaturated α-benzothiazole acyloxyamides, suggesting its versatility in synthesizing different chemical compounds (Sheikholeslami-Farahani & Shahvelayati, 2013).
Anticancer and Trypanocidal Activity
Several derivatives of 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate have been explored for their anticancer and trypanocidal activities. A study synthesized a series of compounds and evaluated them for their activity against Trypanosoma brucei species, with some compounds showing significant selectivity and non-toxicity towards human cells. One particular derivative demonstrated inhibition against various human tumor cell lines, indicating its potential as an anticancer agent (Holota et al., 2019).
Propriétés
IUPAC Name |
2-phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(17-15-16-9-11-21-15)6-7-14(19)20-10-8-12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXWYQBZWCGDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

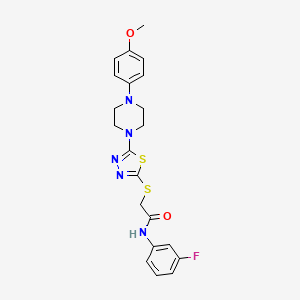
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)
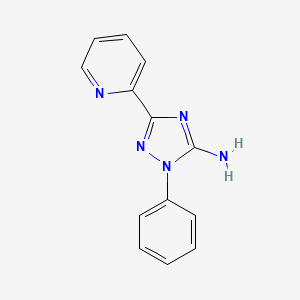
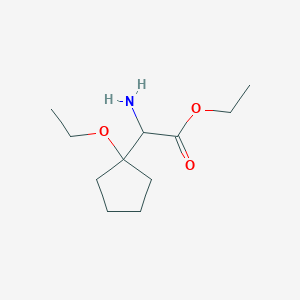
![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)
![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)
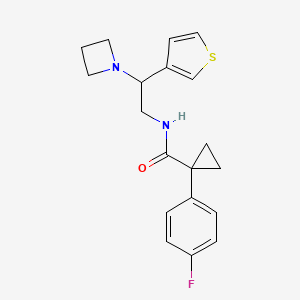
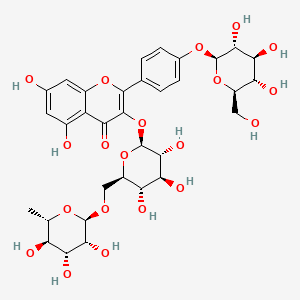
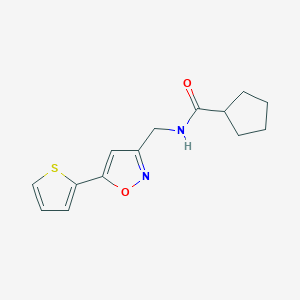
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)
![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
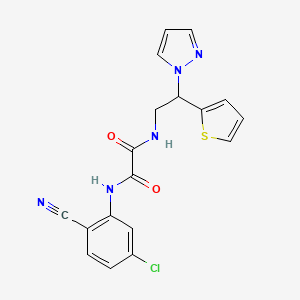
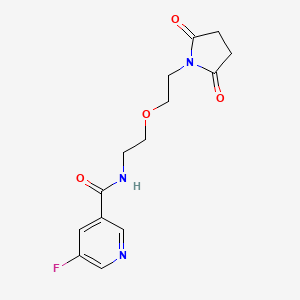
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)